molecular formula C25H23N3O4 B7716578 N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

Cat. No.: B7716578
M. Wt: 429.5 g/mol
InChI Key: USLUOUYLDHYVII-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring, which contribute to its diverse chemical behavior and potential utility in various domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Phenoxy Group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy linkage.

    Introduction of the Methoxyphenyl Group: The final step involves the alkylation of the intermediate with a methoxyphenylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of methoxybenzoic acid or methylbenzoic acid.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy and methyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
  • N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

Uniqueness

N-[(2-Methoxyphenyl)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of the oxadiazole ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-17-8-7-10-18(14-17)24-27-25(32-28-24)20-11-4-6-13-22(20)31-16-23(29)26-15-19-9-3-5-12-21(19)30-2/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUOUYLDHYVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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